Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of dihydropyridine derivatives, including compounds similar to methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate, often involves multistep chemical reactions utilizing specific reagents under controlled conditions. For example, the synthesis of related compounds has been achieved through modified Hantzsch-type reactions or via microwave-assisted chemistry, which offers an eco-friendly approach with reduced solvent use and energy consumption (Rodríguez et al., 2011).
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives is characterized by X-ray diffraction methods, which reveal the crystal structure, including the conformation of the dihydropyridine ring. These compounds typically exhibit a boat-type conformation, with the degree of ring puckering varying among different derivatives. The structure significantly influences the compound's physical and chemical properties (Fossheim et al., 1982).
Chemical Reactions and Properties
Dihydropyridines undergo various chemical reactions, including oxidation, reduction, and functional group modifications. The reactivity of these compounds is influenced by their molecular structure, particularly the position and nature of substituents on the dihydropyridine ring. These reactions are critical for modifying the compound's properties for specific applications (Soldatenkov et al., 2003).
Physical Properties Analysis
The physical properties of methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate and related compounds, such as solubility, melting point, and crystal structure, are determined by their molecular structure. X-ray diffraction studies provide detailed information about the crystal packing and intermolecular interactions, which are essential for understanding the compound's stability and solubility (Pekparlak et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of dihydropyridine derivatives, are influenced by the electronic configuration of the dihydropyridine ring and the nature of substituents. These properties are crucial for the compound's applications in synthetic chemistry and pharmaceuticals. Spectroscopic methods, such as FT-IR and NMR, are used to characterize these compounds and understand their chemical behavior (Ajaj et al., 2013).
Scientific Research Applications
Synthesis of Disperse Dyes : Methyl-4,6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylate derivatives are used to synthesize new disperse dyes. These dyes demonstrate promising color fastness and DPPH free radical scavenging activity (Parveen et al., 2007).
Drug Precursors and Ligands : The derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, synthesized using Meldrum's acid and active methylene nitriles, are useful as drug precursors or perspective ligands (Dotsenko et al., 2019).
Antimicrobial and Antifungal Agents : Novel 6-oxo-pyridine-3-carboxamide derivatives exhibit broad-spectrum antibacterial activity and are comparable to Amphotericin B against Aspergillus fumigatus (El-Sehrawi et al., 2015).
Synthesis of Antihypertensive Agents : The 1,4-dihydropyridines, derived from compounds like Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate, are effective as antihypertensive agents and coronary vessel dilators (Abernathy, 1978).
Synthesis of Novel Chemical Structures : Methods have been developed for synthesizing diverse structures like 4-oxo-1,4-dihydropyridine-3-carboxylates and other derivatives, useful in various chemical applications (Zanakhov et al., 2022).
Labeling for Drug Studies : Carbon-13 and carbon-14 labeled drug candidates for type-2 diabetes have been prepared using these compounds for further studies in drug metabolism, pharmacokinetics, and bioanalytical studies (Latli et al., 2017).
Enzyme-Catalyzed Reactions : Candida rugosa lipase has been used to catalyze hydrolysis of derivatives of these compounds, showing high enantioselectivity (Sobolev et al., 2002).
Safety And Hazards
properties
IUPAC Name |
methyl 6-oxo-1-phenylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-7-8-12(15)14(9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBSPLUQQNNULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.